molecular formula C13H20N2O4 B2372379 tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate CAS No. 2177263-16-8

tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate

Cat. No.: B2372379
CAS No.: 2177263-16-8
M. Wt: 268.313
InChI Key: VDBNCVFOGYSBHN-UHFFFAOYSA-N
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Description

tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate is a compound that features a tert-butyl group, a hydroxymethyl group, and a tetrahydrobenzo[d]isoxazole ring

Preparation Methods

The synthesis of tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate typically involves multiple steps. One common synthetic route includes the formation of the tetrahydrobenzo[d]isoxazole ring followed by the introduction of the tert-butyl carbamate group. Reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may employ flow microreactor systems for efficient and sustainable synthesis .

Chemical Reactions Analysis

tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties . Its unique structure makes it a valuable compound for studying various biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The tert-butyl group and the hydroxymethyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate can be compared with other similar compounds, such as other isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are used in various medicinal applications . The unique structural features of this compound, such as the presence of the tert-butyl group, distinguish it from other isoxazole derivatives and contribute to its specific properties and applications.

Properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)-4,5,6,7-tetrahydro-1,2-benzoxazol-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-13(2,3)18-12(17)14-8-4-5-11-9(6-8)10(7-16)15-19-11/h8,16H,4-7H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBNCVFOGYSBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C1)C(=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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